molecular formula C20H20N6O7S4 B1668858 Cefodizime CAS No. 69739-16-8

Cefodizime

Cat. No.: B1668858
CAS No.: 69739-16-8
M. Wt: 584.7 g/mol
InChI Key: XDZKBRJLTGRPSS-ROTLSHHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cefodizime is a third-generation cephalosporin antibiotic that primarily targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

this compound operates through a mechanism of action common to beta-lactam antibiotics. It binds to and inactivates the PBPs, which are essential for bacterial cell wall synthesis . This interaction disrupts the cell wall structure, leading to the eventual death of the bacterial cell .

Biochemical Pathways

This prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Pharmacokinetics

this compound exhibits almost 100% bioavailability when administered intramuscularly . The mean volume of distribution is approximately 6.2–8.51 . Protein binding of this compound is 73–89% over the plasma concentration range . The drug penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine . Total body clearance is low (35–52 ml/min) and clearance is predominantly renal with up to 80% of an intravenous dose recovered unchanged in the urine .

Result of Action

this compound’s action results in the disruption of the bacterial cell wall, leading to cell death . It has broad-spectrum activity against aerobic gram-positive and gram-negative bacteria and is clinically effective against upper and lower respiratory tract infections, urinary tract infections, and gonorrhea .

Biochemical Analysis

Biochemical Properties

Cefodizime is a bactericidal antibiotic that targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins are crucial for bacterial cell wall synthesis. By inhibiting these proteins, this compound disrupts the cell wall structure, leading to the eventual death of the bacterial cell .

Cellular Effects

This compound has demonstrated superior clinical efficacy that could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . By binding to these proteins, this compound inhibits the synthesis of the bacterial cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

In clinical trials, side-effects possibly or probably related to this compound occurred in only 1.34% of patients . The most frequent clinical adverse effects were related to the gastrointestinal tract or were skin reactions . In laboratory evaluation, the hematological parameters showed the expected changes in response to the cure of the infectious process .

Dosage Effects in Animal Models

In animal models, prophylactic administration of this compound increases the survival of some strains of mice after challenge with Toxoplasma gondii or Candida albicans . Its curative effect in infections due to members of the Enterobacteriaceae is better than that expected from in vitro MIC determinations .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully annotated yet . Like other cephalosporins, it is expected to be metabolized in the liver and excreted via the kidneys.

Transport and Distribution

This compound penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine to give concentrations often exceeding the MICs of susceptible pathogens .

Subcellular Localization

Given its mechanism of action, it is expected to localize in the periplasmic space of bacteria where it interacts with penicillin-binding proteins to exert its bactericidal effect .

Properties

CAS No.

69739-16-8

Molecular Formula

C20H20N6O7S4

Molecular Weight

584.7 g/mol

IUPAC Name

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-

InChI Key

XDZKBRJLTGRPSS-ROTLSHHCSA-N

Isomeric SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

Canonical SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

Appearance

Solid powder

69739-16-8

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cefodizime
cefodizime disodium
cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer
cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer
HR 221
HR-221
Modivid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cefodizime
Reactant of Route 2
Cefodizime
Reactant of Route 3
Cefodizime
Reactant of Route 4
Cefodizime
Reactant of Route 5
Reactant of Route 5
Cefodizime
Reactant of Route 6
Cefodizime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.